molecular formula C5H5BrN2O3S B016990 6-Amino-5-bromopyridine-3-sulfonic acid CAS No. 247582-62-3

6-Amino-5-bromopyridine-3-sulfonic acid

Cat. No.: B016990
CAS No.: 247582-62-3
M. Wt: 253.08 g/mol
InChI Key: AQPIHLQSXPSMHZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-bromopyridine-3-sulfonic acid typically involves the reaction of 5-bromo-6-chloropyridine-3-sulfonyl chloride with ammonia . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a temperature range of 2-8°C and using solvents like DMSO for the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using standard techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-5-bromopyridine-3-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-Amino-5-bromopyridine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on the functional groups present in the molecule. It can also participate in various biochemical pathways, influencing cellular processes and metabolic reactions .

Comparison with Similar Compounds

Uniqueness: 6-Amino-5-bromopyridine-3-sulfonic acid is unique due to the presence of both amino and sulfonic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

6-amino-5-bromopyridine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O3S/c6-4-1-3(12(9,10)11)2-8-5(4)7/h1-2H,(H2,7,8)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPIHLQSXPSMHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364494
Record name 6-amino-5-bromopyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247582-62-3
Record name 6-amino-5-bromopyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-5-bromopyridine-3-sulfonic acid
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6-Amino-5-bromopyridine-3-sulfonic acid
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6-Amino-5-bromopyridine-3-sulfonic acid
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Reactant of Route 5
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Reactant of Route 6
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